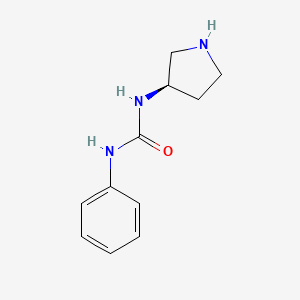
(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenyl-3-(pyrrolidin-3-yl)urea is a compound that belongs to the class of urea derivatives It features a phenyl group attached to a urea moiety, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary target of the compound ®-1-Phenyl-3-(pyrrolidin-3-yl)urea is the Vanilloid Receptor-1 (VR1/TRPV1) . This receptor is a nonselective cation channel, predominantly expressed by sensory neurons, and plays a key role in the detection of noxious painful stimuli .
Mode of Action
®-1-Phenyl-3-(pyrrolidin-3-yl)urea acts as a potent competitive antagonist of the capsaicin-mediated activation of the human TRPV1 receptor . It inhibits the capsaicin, acid, or heat-mediated activation of human TRPV1 . This compound also shows a degree of voltage dependence, suggesting an effective enhancement of antagonist action at negative potentials .
Biochemical Pathways
The biochemical pathways affected by ®-1-Phenyl-3-(pyrrolidin-3-yl)urea involve the regulation of immune checkpoints . The compound’s interaction with its targets can inhibit the activation of these checkpoints, thereby preventing the suppression of effector T cells’ function in the tumor microenvironment .
Result of Action
The molecular and cellular effects of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea’s action involve the inhibition of the TRPV1 receptor . This inhibition can prevent the detection of noxious painful stimuli, potentially providing relief in conditions such as chronic pain, migraine, and gastrointestinal disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s physiological condition, the presence of other medications, and individual genetic variations affecting drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea typically involves the reaction of an isocyanate with an amine. One common method is the reaction of phenyl isocyanate with ®-3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenyl-3-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The phenyl group or the pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-1-Phenyl-3-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(pyrrolidin-3-yl)urea: Lacks the ®-configuration, which may affect its biological activity.
N-Phenylpyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a urea moiety.
Phenylpyrrolidine derivatives: Various derivatives with different substituents on the phenyl or pyrrolidine rings.
Uniqueness
®-1-Phenyl-3-(pyrrolidin-3-yl)urea is unique due to its specific ®-configuration, which can influence its stereochemistry and biological activity. This configuration may result in different interactions with molecular targets compared to its non-chiral or differently configured counterparts.
Properties
IUPAC Name |
1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEMXUIOODAQAE-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
![2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2503054.png)
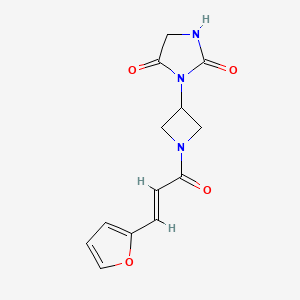
![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)
![4-benzyl-N-(2-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2503058.png)
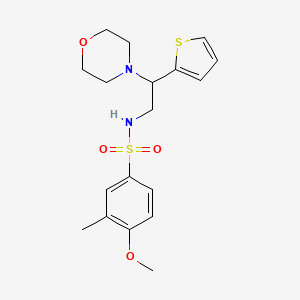
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)
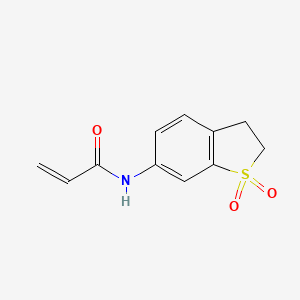
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2503065.png)
![1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2503068.png)
![2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2503069.png)
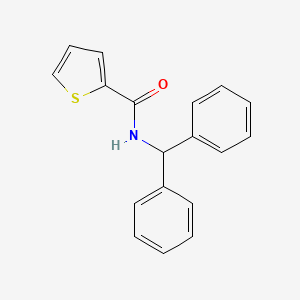
![8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2503075.png)
